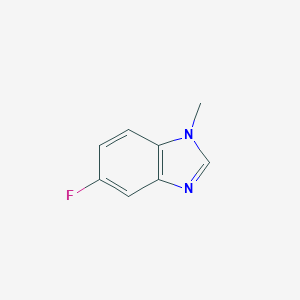

5-Fluoro-1-methylbenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIVGQYHPZZEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617689 | |

| Record name | 5-Fluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-95-9 | |

| Record name | 5-Fluoro-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methylbenzimidazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with various biological targets, and the presence of a fluorine atom can significantly enhance its metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and spectral analysis. Furthermore, it explores its potential biological activities, drawing on data from related fluorinated benzimidazole derivatives to highlight its promise as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While specific experimental data for some properties of this exact compound are not widely published, data from closely related analogs and computational predictions provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Fluoro-1H-benzimidazole | 5-Methylbenzimidazole |

| Molecular Formula | C₈H₇FN₂ | C₇H₅FN₂ | C₈H₈N₂ |

| Molecular Weight | 150.15 g/mol | 136.13 g/mol | 132.16 g/mol |

| Melting Point | Data not available | 132 °C[1] | 114-117 °C |

| Boiling Point | Data not available | 363.8±15.0 °C (Predicted)[1] | 169-172 °C at 1.00E+00 mm Hg |

| pKa | Data not available | 11.69±0.30[1] | Data not available |

| logP | Data not available | 1.70200[1] | 1.7 |

| Solubility | Slightly soluble in DMSO and Methanol | Poor solubility in water; Soluble in some organic solvents like DMSO | Soluble in chloroform (25 mg/mL) |

Synthesis and Characterization

The synthesis of this compound can be achieved through various established methods for benzimidazole ring formation, often involving the condensation of a substituted o-phenylenediamine with a suitable one-carbon synthon.

General Synthesis Methodologies

Common synthetic routes for fluorinated benzimidazoles include:

-

Condensation Reactions: A prevalent method involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic conditions, followed by cyclization.

-

Microwave-Assisted Synthesis: This modern technique can significantly reduce reaction times and improve yields for the synthesis of benzimidazole derivatives.

Experimental Protocol: A Representative Synthesis

While a specific protocol for this compound is not detailed in the available literature, a general procedure for a related compound, 5-fluoro-2-methylbenzimidazole, is provided below. This can be adapted by using N-methyl-4-fluoro-1,2-phenylenediamine as the starting material.

Synthesis of 5-Fluoro-2-methyl-1H-benzo[d]imidazole:

-

To a mixture of 4-fluoro-2-nitroaniline (1 mmol) and indium powder (5.0 mmol) in ethyl acetate (2 mL), add acetic acid (10 mmol).

-

Add a solution of trimethyl orthoacetate (2.0 mmol) in ethyl acetate (3 mL).

-

Heat the reaction mixture to reflux and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through diatomaceous earth.

-

Wash the filtrate with a 10% sodium bicarbonate solution (30 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the final product.

Spectral Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, and the proton at the C2 position of the imidazole ring. The fluorine atom would cause splitting of the signals of adjacent aromatic protons.

-

¹³C NMR would provide signals for all carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

-

¹⁹F NMR would show a single resonance for the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=N, C=C, and C-F stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (150.15 m/z) and characteristic fragmentation patterns.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited in the public domain, the broader class of fluorinated benzimidazoles has demonstrated significant potential in various therapeutic areas.[1][2][3][4][5][6]

Anticancer Activity

Fluorinated benzimidazole derivatives have shown promising antiproliferative activity against various cancer cell lines.[3] The introduction of a fluorine atom can enhance the anticancer properties of the benzimidazole scaffold. For instance, a related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to be more toxic to breast cancer cells than to normal fibroblast cells.[7]

Potential Mechanism of Action:

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with key cellular processes. A potential signaling pathway that could be modulated by this compound, based on studies of similar compounds, is the p53 signaling pathway .

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis if the damage is irreparable. Some anticancer agents exert their effects by modulating the p53 pathway. For example, the aforementioned MBIC was investigated in the context of its interaction with p53 and its downstream targets like survivin, Cdk1, and cyclin B1 in breast cancer cells.[7]

dot

Caption: Potential modulation of the p53 signaling pathway by this compound.

Antimicrobial Activity

Fluorinated benzimidazoles have also been investigated for their antimicrobial properties. The presence of a fluorine atom can enhance the antimicrobial potency of the benzimidazole nucleus. Studies on various fluoro-benzimidazole derivatives have shown activity against a range of bacteria and fungi.[5] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

dot

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its chemical properties, particularly the presence of the fluorine atom, suggest favorable metabolic stability and potential for strong interactions with biological targets. While specific experimental data for this compound is somewhat limited, the extensive research on related fluorinated benzimidazoles provides a strong rationale for its further investigation. The synthesis is achievable through established methodologies, and its biological potential, especially in the areas of oncology and infectious diseases, warrants more in-depth studies to elucidate its precise mechanisms of action and therapeutic efficacy. This technical guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.

References

- 1. [PDF] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. Buy 5-Fluoro-4-methylbenzimidazole | 1360938-47-1 [smolecule.com]

- 7. Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics | MDPI [mdpi.com]

The Multifaceted Biological Activities of 5-Fluoro-1-methylbenzimidazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of research due to its wide spectrum of biological activities. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole ring has given rise to a class of derivatives with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 5-Fluoro-1-methylbenzimidazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a valuable resource for researchers in the field.

Antiproliferative and Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. Their mechanisms of action are diverse, primarily involving the induction of apoptosis through various signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines.

| Derivative/Compound Code | Cancer Cell Line | IC50 (µM) | Reference |

| 5-fluoro-1H-benzimidazole-4-carboxamide analog (10f) | HCT116 | 7.4 | [1] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 | 0.39 µg/mL | |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 | 0.32 µg/mL | |

| Bromo-derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 µg/mL | [2] |

| Bromo-derivative (Compound 5) | DU-145 | 10.2 ± 1.4 µg/mL | [2] |

| Bromo-derivative (Compound 5) | H69AR | 49.9 ± 0.22 µg/mL | [2] |

| Benzimidazole derivative C1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [3] |

| Benzimidazole derivative D1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | [3] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | Jurkat | 1.88 ± 0.51 | [4] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | K-562 | 1.89 ± 0.55 | [4] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | MOLT-4 | 2.05 ± 0.72 | [4] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | HeLa | 2.11 ± 0.62 | [4] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | HCT116 | 3.04 ± 0.8 | [4] |

| 1,2,5-trisubstituted benzimidazole (TJ08) | MIA PaCa-2 | 3.82 ± 0.25 | [4] |

Mechanisms of Anticancer Action

1.2.1. PARP-1 Inhibition: Certain 5-fluoro-1H-benzimidazole-4-carboxamide analogs have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death.

1.2.2. Induction of Apoptosis: A primary mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins: Studies have shown that some derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2, while potentially upregulating pro-apoptotic proteins such as Bax.[3][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.

-

Caspase Activation: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.[5] this compound derivatives have been observed to trigger this cascade, leading to the cleavage of cellular substrates and ultimately, cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative/Compound Code | Microorganism | MIC (µg/mL) | Reference |

| 3-fluorobenzyl benzimidazole derivative 5c | Saccharomyces cerevisiae | 1 | [6] |

| 3-fluorobenzyl benzimidazole derivative 5c | MRSA | 2 | [6] |

| 3-fluorobenzyl benzimidazole derivative 5c | Bacillus proteus | 4 | [6] |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli O157:H7 | 0.49-0.98 | [7] |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli ATCC 8739 | 0.49-0.98 | [7] |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Escherichia coli ATCC 35218 | 0.49-0.98 | [7] |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide (18) | Salmonella typhimurium ATCC 13311 | 0.49-0.98 | [7] |

Mechanism of Antimicrobial Action

The antimicrobial activity of these derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA topoisomerases, such as DNA gyrase and topoisomerase IV in bacteria, which are vital for DNA replication, repair, and transcription.[6] By binding to these enzymes, the derivatives can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death. Some derivatives may also act by intercalating into the microbial DNA, disrupting its structure and function.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using the same broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of new anti-inflammatory agents is of significant interest. Benzimidazole derivatives, including those with 5-fluoro-1-methyl substitutions, have shown potential as anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

-

Inhibition of Pro-inflammatory Enzymes: Derivatives have been shown to inhibit enzymes such as secretory phospholipase A2 (sPLA2), lipoxygenase (LOX), and cyclooxygenases (COX-1 and COX-2).[8][9] These enzymes are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in immune cells like macrophages.[8]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the this compound derivatives for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Other Potential Biological Activities

Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory effects, derivatives of the this compound scaffold may possess other therapeutic properties. For instance, some benzimidazole derivatives have been investigated for their antiviral activity against a range of viruses.[10][11] The exploration of these and other potential biological activities remains an active area of research.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and pathway visualizations provide a foundational understanding for researchers aiming to explore and expand upon these findings.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives by systematically modifying their chemical structure.

-

In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways responsible for their biological effects.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and, eventually, clinical applications.

-

Exploration of Novel Therapeutic Areas: To investigate the potential of these derivatives in treating other diseases, such as viral infections and neurodegenerative disorders.

By continuing to investigate the rich pharmacology of this compound derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

- 1. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanistic Landscape of 5-Fluoro-1-methylbenzimidazole: A Technical Guide for Researchers

Disclaimer: Publicly available research specifically detailing the mechanism of action for 5-Fluoro-1-methylbenzimidazole is limited. This guide provides an in-depth analysis based on the established biological activities of structurally related fluoro- and methyl-substituted benzimidazole derivatives. The proposed mechanisms and experimental protocols are presented to facilitate future research into this specific compound.

Executive Summary

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The introduction of a fluorine atom and a methyl group to the benzimidazole scaffold, as in this compound, is anticipated to modulate its biological profile, potentially enhancing its efficacy and pharmacokinetic properties. This document synthesizes the known biological activities of analogous compounds to postulate the likely mechanisms of action for this compound, which are predicted to include antimicrobial, antiviral, and enzyme-inhibiting properties. This guide serves as a technical resource for researchers and drug development professionals, offering detailed experimental methodologies and conceptual frameworks to investigate its therapeutic potential.

Postulated Mechanisms of Action

Based on the activities of closely related compounds, the mechanism of action of this compound likely involves one or more of the following pathways:

Enzyme Inhibition

Benzimidazole derivatives are well-documented enzyme inhibitors. The presence of the electron-withdrawing fluorine atom and the N-1 methyl group may enhance binding to various enzymatic targets.

-

DNA Topoisomerase Inhibition: Certain halogenated benzimidazoles have demonstrated inhibitory activity against both topoisomerase I and II.[1] These enzymes are crucial for DNA replication and transcription. Inhibition leads to the stabilization of the enzyme-DNA complex, causing DNA strand breaks and subsequent cell death. This is a common mechanism for anticancer agents.

-

Urease Inhibition: Substituted benzimidazoles have been investigated as urease inhibitors. This action is particularly relevant for combating infections by urease-producing bacteria, such as Helicobacter pylori. The mechanism is thought to involve binding to the enzyme's active site, with halogen substituents potentially forming key interactions.[1]

-

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Some benzimidazole derivatives have shown potent α-glucosidase inhibitory activity.[1]

Antimicrobial and Antiviral Activity

The benzimidazole core is a common feature in many antimicrobial and antiviral drugs.

-

Disruption of Microbial Cell Wall Synthesis: The antimicrobial properties of some benzimidazoles are attributed to their ability to interfere with bacterial cell wall synthesis.[1]

-

Inhibition of Viral Replication: The antiviral action of related compounds often involves the inhibition of viral replication enzymes or interference with viral protein synthesis and assembly.[1] The N-1 methyl substitution has been noted to improve membrane permeability and cellular uptake, which could enhance antiviral efficacy.[1]

Structure-Activity Relationship (SAR) Insights

The specific substitutions on the benzimidazole ring are critical determinants of its biological activity:

-

5-Fluoro Substitution: The fluorine atom at the 5-position is expected to increase the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile. Fluorine's high electronegativity can also influence the acidity of the benzimidazole N-H proton (in the unmethylated precursor) and modulate binding interactions with biological targets.

-

1-Methyl Substitution: The methyl group at the N-1 position blocks the formation of certain metabolites and can enhance membrane permeability, leading to better cellular uptake and potentially increased biological activity.[1]

Quantitative Data for Related Fluoro-Benzimidazole Derivatives

The following table summarizes the inhibitory concentrations (IC50) of various fluoro-benzimidazole derivatives against different biological targets. It is important to note that these are not values for this compound but for structurally related compounds.

| Compound | Target Enzyme/Cell Line | IC50 Value | Reference |

| 5-Bromo-2-fluoro-1-methylbenzimidazole | Topoisomerase I | 1.52 µM | [1] |

Data for this compound is not available in the reviewed literature. The presented data is for a closely related analog to provide context.

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols are proposed:

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of key enzymes like DNA topoisomerase, urease, or α-glucosidase.

Methodology (Example: DNA Topoisomerase I Relaxation Assay):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and assay buffer.

-

Compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase I activity will be indicated by the persistence of the supercoiled DNA form. Quantify the band intensities to determine the IC50 value.

Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Methodology (Broth Microdilution Method):

-

Microplate Preparation: Dispense serial dilutions of this compound in a 96-well microplate containing appropriate growth media.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of wells with no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

Antiviral Assays

Objective: To evaluate the antiviral activity of this compound against relevant viruses.

Methodology (Example: Plaque Reduction Assay for a Lytic Virus):

-

Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 (50% effective concentration).

Visualizations

Proposed Experimental Workflow for Enzyme Inhibition

References

Spectroscopic Profile of 5-Fluoro-1-methylbenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoro-1-methylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs, namely 5-fluorobenzimidazole and 1-methylbenzimidazole. The presented data serves as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the benzimidazole core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | s | - | H-2 |

| ~7.65 | dd | J = ~9.0, ~2.5 Hz | H-4 |

| ~7.45 | dd | J = ~9.0, ~4.5 Hz | H-7 |

| ~7.10 | ddd | J = ~9.0, ~9.0, ~2.5 Hz | H-6 |

| ~3.85 | s | - | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 (d, ¹JCF = ~240 Hz) | C-5 |

| ~144.0 | C-2 |

| ~142.0 | C-7a |

| ~131.0 (d, ³JCF = ~10 Hz) | C-3a |

| ~115.0 (d, ²JCF = ~25 Hz) | C-6 |

| ~110.0 (d, ²JCF = ~25 Hz) | C-4 |

| ~105.0 (d, ³JCF = ~5 Hz) | C-7 |

| ~32.0 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic, N-CH₃) |

| 1620-1600 | Medium | C=N stretching |

| 1500-1450 | Strong | C=C stretching (aromatic ring) |

| 1250-1200 | Strong | C-F stretching |

| 850-800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M-H]⁺ |

| 135 | Moderate | [M-CH₃]⁺ |

| 123 | Low | [M-HCN]⁺ |

| 108 | Low | [M-CH₃-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-180 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

-

Parameters:

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

The fragmentation pattern will provide structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Absence of Publicly Available Crystal Structure for 5-Fluoro-1-methylbenzimidazole Prompts Analysis of a Structurally Related Analogue

A comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no deposited experimental crystal structure for 5-Fluoro-1-methylbenzimidazole. To fulfill the request for an in-depth technical guide on the crystal structure of a related compound, this whitepaper will focus on the detailed crystallographic analysis of a structurally similar benzimidazole derivative: 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole .

This analogue provides a valuable case study, allowing for a thorough examination of the experimental protocols, data presentation, and visualization of molecular and supramolecular structures, which are expected to share common features with the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of benzimidazole derivatives.

Crystal Structure Analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole

The crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole (C₁₃H₁₃N₃O) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group Pbca.[2] The asymmetric unit contains one molecule of the compound.

Crystallographic Data and Structure Refinement

The key parameters detailing the crystal structure and the conditions of the X-ray diffraction experiment are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N₃O |

| Formula Weight | 227.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.7213 (4) |

| b (Å) | 11.8991 (4) |

| c (Å) | 7.3025 (3) |

| α (°) | 90 |

| β (°) | 103.523 (1) |

| γ (°) | 90 |

| Volume (ų) | 990.26 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.09 |

| Crystal size (mm) | 0.42 × 0.31 × 0.26 |

Molecular Geometry

The molecule is not planar.[1] The isoxazole ring is inclined to the benzimidazole ring system at a dihedral angle of 69.28 (14)°.[1] Selected bond lengths and angles are presented in the following table to provide a quantitative description of the molecular geometry.

| Bond | Length (Å) | Angle | Degree (°) |

| C4—C3 | 1.503 (4) | C4—C3—C6—C7 | -40.4 (4) |

| C3—C6 | 1.512 (4) | C3—C6—C7—N15 | -46.0 (4) |

| C7—N8 | 1.380 (3) | ||

| C7—N15 | 1.340 (3) |

Experimental Protocols

Synthesis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole

The synthesis of the title compound was achieved through the reaction of (Z)-7-Methyl-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one with hydroxylamine hydrochloride. The following diagram illustrates the workflow of the synthesis and crystallization process.

References

Potential Therapeutic Targets for 5-Fluoro-1-methylbenzimidazole: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for 5-Fluoro-1-methylbenzimidazole based on the known biological activities of structurally related benzimidazole and fluoro-benzimidazole derivatives. As of the time of this writing, specific experimental data for this compound is not publicly available. The information presented herein is intended to guide research and drug development professionals in exploring the potential therapeutic applications of this compound by highlighting the established targets of its chemical analogues.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This guide explores the potential therapeutic targets of this compound by examining the well-documented activities of similar compounds. The primary areas of therapeutic potential for benzimidazole derivatives include oncology, cardiovascular disease, and infectious diseases.

Potential Therapeutic Targets

Based on the structure-activity relationships of analogous compounds, the following are hypothesized as potential therapeutic targets for this compound:

-

Poly (ADP-ribose) Polymerase-1 (PARP-1): A key enzyme in DNA repair, PARP-1 is a validated target in oncology.

-

Angiotensin II Type 1 (AT1) Receptor: A G-protein coupled receptor that is a central target in the management of hypertension.

-

Tubulin: A critical protein involved in microtubule formation and a well-established target for anticancer agents.

-

Microbial Enzymes and Proteins: Various enzymes and structural proteins in bacteria and fungi are targets for the antimicrobial effects of benzimidazole derivatives.

PARP-1 Inhibition in Oncology

Benzimidazole derivatives have been identified as potent inhibitors of PARP-1.[1][2] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Quantitative Data for Analogous Compounds

| Compound ID | Structure | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |

| 10f | 5-fluoro-1H-benzimidazole-4-carboxamide derivative | PARP-1 | 43.7 | HCT116 | 7.4 | [3] |

| 14p | 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative | PARP-1 | 23 | MDA-MB-436 | 43.56 | [4] |

| 14q | 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivative | PARP-1 | - | MDA-MB-436 | 36.69 | [4] |

Signaling Pathway

References

- 1. benthamscience.com [benthamscience.com]

- 2. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Fluorinated Benzimidazoles in Drug Discovery: A Technical Review

For Immediate Release

In the dynamic landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone of therapeutic innovation. The strategic incorporation of fluorine atoms into this privileged heterocyclic system has unlocked a new dimension of pharmacological potential, leading to the development of potent and selective agents against a spectrum of diseases. This technical guide provides an in-depth review of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of fluorinated benzimidazole compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of Fluorinated Benzimidazole Scaffolds

The construction of the fluorinated benzimidazole core primarily relies on the condensation reaction between a fluorinated o-phenylenediamine and a carboxylic acid or its equivalent. A general and efficient method involves the reaction of 2,3-Diaminofluorobenzene with various carboxylic acids under dehydrating conditions, or with aldehydes followed by an oxidation step. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting benzimidazole derivative.[1]

A common synthetic protocol is the Phillips-Ladenburg reaction, which involves heating a mixture of a substituted o-phenylenediamine and a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).

General Experimental Protocol for Synthesis:

A mixture of the respective fluorinated 1,2-phenylenediamine (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents) is heated in polyphosphoric acid (PPA) at 120-150°C for several hours.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice water and neutralized with a suitable base, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Fluorinated o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Carboxylic Acid / Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reaction\n(e.g., Phillips-Ladenburg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Dehydration / Oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Fluorinated Benzimidazole Core", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purification\n(Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Characterization\n(NMR, MS, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D [label="Intermediate"]; D -> E; E -> F; F -> G; } . Caption: General synthetic workflow for fluorinated benzimidazoles.

Anticancer Activity: A Prominent Therapeutic Avenue

Fluorinated benzimidazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Quantitative Data on Anticancer Activity

The in vitro antiproliferative activity of various fluorinated benzimidazole derivatives has been evaluated against a range of cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ORT14 | A549 (Lung) | 0.377 | [3] |

| ORT14 | A498 (Kidney) | 0.377 | [3] |

| ORT14 | A375 (Melanoma) | 0.377 | [3] |

| ORT14 | HeLa (Cervical) | 0.188 | [3] |

| ORT14 | HepG2 (Liver) | 0.188 | [3] |

| ORT15 | A549 (Lung) | - | [3] |

| ORT15 | A498 (Kidney) | - | [3] |

| ORT15 | A375 (Melanoma) | - | [3] |

| ORT15 | HeLa (Cervical) | - | [3] |

| ORT15 | HepG2 (Liver) | - | [3] |

| Compound 55b | A549 (Lung) | 0.95-1.57 | [4] |

| Compound 55b | MCF-7 (Breast) | 0.95-1.57 | [4] |

| Compound 55b | HeLa (Cervical) | 0.95-1.57 | [4] |

| Compound 5l | 60 Human Cancer Cell Lines | 0.43-7.73 | [5] |

Note: A lower IC50 value indicates higher potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the fluorinated benzimidazole compounds and incubated for a further 48 to 72 hours.[6]

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for 4 hours.[6]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to a vehicle control.[6][7]

dot graph MTT_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Treat with Fluorinated\nBenzimidazole Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate 48-72h", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Add MTT Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Remove Medium,\nAdd DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Measure Absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="Calculate Cell Viability\n(IC50)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } . Caption: Workflow for the MTT cell viability assay.

Mechanisms of Anticancer Action

Fluorinated benzimidazoles exert their anticancer effects through multiple signaling pathways. Two prominent mechanisms are the inhibition of tubulin polymerization and the intercalation into DNA.

1. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Several benzimidazole derivatives, including fluorinated analogues, have been shown to inhibit microtubule formation by binding to the colchicine site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[5]

dot graph Tubulin_Inhibition_Pathway { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Fluorinated Benzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Binds to Colchicine Site\non β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Inhibition of\nTubulin Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Disruption of\nMicrotubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Induction of Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } . Caption: Mechanism of tubulin polymerization inhibition.

2. DNA Intercalation:

Certain fluorinated benzimidazole derivatives can act as DNA intercalating agents.[10][11] These planar molecules insert themselves between the base pairs of the DNA double helix. This interaction can distort the DNA structure, thereby inhibiting essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.

dot graph DNA_Intercalation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Fluorinated Benzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Inserts between\nDNA Base Pairs", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="DNA Double Helix", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Distortion of\nDNA Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Inhibition of\nReplication & Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Cell Death", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [dir=none]; C -> D; D -> E; E -> F; } . Caption: Mechanism of DNA intercalation by fluorinated benzimidazoles.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. Fluorinated benzimidazoles have shown promise as a new class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The in vitro antimicrobial activity of fluorinated benzimidazole derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 18 | Gram-negative bacteria | 31.25 | [2] |

| Compound 14 | Bacillus subtilis | 7.81 | [2] |

| Compound 18 | Bacillus subtilis | 7.81 | [2] |

| Fluorinated benzimidazole (3) | Staphylococcus aureus | 156.25 | [2] |

| Fluorinated benzimidazole (3) | Candida albicans | 78.125 | [2] |

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.[12]

-

Serial Dilutions: Serial twofold dilutions of the fluorinated benzimidazole compounds are prepared in a 96-well microtiter plate.[12]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

dot graph Antimicrobial_Susceptibility_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Serial Dilution of\nTest Compounds in Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Inoculate Wells\nwith Microorganism", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Incubate Plate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Observe for Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Determine MIC\n(Lowest concentration with no growth)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; } . Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

Fluorinated benzimidazole compounds represent a highly versatile and promising scaffold in modern drug discovery. Their potent and diverse biological activities, coupled with favorable physicochemical properties imparted by the fluorine atom, position them as strong candidates for the development of next-generation therapeutics. The continued exploration of their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly pave the way for novel and effective treatments for a wide range of human diseases. This guide serves as a foundational resource to stimulate further research and development in this exciting field.

References

- 1. nbinno.com [nbinno.com]

- 2. acgpubs.org [acgpubs.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. acgpubs.org [acgpubs.org]

- 14. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-1-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1-methylbenzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this document outlines robust experimental protocols for determining these critical parameters. Furthermore, it discusses the predicted solubility based on its chemical structure, details methodologies for comprehensive stability assessment, and explores the compound's role within relevant signaling pathways. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively handle, formulate, and study this compound.

Introduction to this compound

This compound belongs to the benzimidazole class of compounds, which are bicyclic in nature, composed of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a fluorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. These substitutions are often employed to enhance drug-like properties, including potency and pharmacokinetic profiles. A clear understanding of the solubility and stability of this compound is a critical first step in its preclinical development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation development. Poor solubility can lead to challenges in absorption and limit the therapeutic efficacy of a drug candidate.

Qualitative and Predicted Solubility

Currently, publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] The molecular structure, featuring both a polar benzimidazole core and a more nonpolar N-methyl group and benzene ring, suggests a variable solubility profile depending on the solvent's properties. The fluorine substituent can, in some cases, increase aqueous solubility.

Based on the properties of similar benzimidazole structures, a predicted solubility profile in common laboratory solvents is presented below. It is important to note that these are estimations and must be confirmed by experimental determination.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.4) | Low | The molecule is largely nonpolar, though the nitrogen atoms can participate in hydrogen bonding. |

| Phosphate Buffered Saline (PBS) | Low | Similar to water, with slight variations due to ionic strength. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Moderate | A polar protic solvent that can engage in hydrogen bonding. |

| Ethanol | Moderate | Similar to methanol but slightly less polar. |

| Acetonitrile | Moderate | A polar aprotic solvent. |

| Dichloromethane (DCM) | Moderate to High | A nonpolar solvent that may solubilize the compound due to its aromatic and alkyl components. |

| Chloroform | Moderate to High | Similar to DCM. For comparison, the related compound 5-methylbenzimidazole has a reported solubility of 25 mg/mL in chloroform. |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a thermodynamic solubility assay using the shake-flask method is recommended. The detailed protocol for this experiment is provided in Section 4.1.

Stability Profile

Evaluating the stability of a drug candidate is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies are designed to understand how the compound changes under the influence of various environmental factors such as temperature, humidity, light, and pH.

Forced Degradation Studies

In the absence of specific stability data for this compound, forced degradation (stress testing) studies are essential to identify potential degradation products and pathways. These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing. The insights gained are crucial for developing stability-indicating analytical methods and for designing stable formulations.

A comprehensive forced degradation study should include exposure to the following conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid compound at elevated temperatures (e.g., 60°C).

-

Photostability: Exposing the solid compound and its solution to light sources as specified in ICH Q1B guidelines.

A detailed protocol for conducting forced degradation studies is outlined in Section 4.2.

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol details the determination of the equilibrium solubility of this compound in various solvents.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, DMSO, methanol). The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm filter.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as UPLC-MS/MS (see Section 4.3 for a general method).

-

Data Analysis: Calculate the solubility in units of µg/mL or µM by comparing the measured concentration to a standard calibration curve.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol). For solid-state studies, use the neat compound.

-

Application of Stress Conditions:

-

Hydrolysis: Dilute the stock solution with 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral) to a final concentration of approximately 1 mg/mL. Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature.

-

Thermal: Place the solid compound in a stability chamber at 60°C.

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours). For thermal and photostability, time points may be longer (e.g., 1, 3, 7 days).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating UPLC-MS/MS method (see Section 4.3).

-

Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify any major degradation products. The method should be able to separate the parent compound from all degradation products.

UPLC-MS/MS Method for Quantification

This section provides a general Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method that can be adapted for the quantification of this compound in solubility and stability samples.

Method Parameters:

| Parameter | Recommended Conditions |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Method Development and Validation: The specific MRM transitions (parent ion -> fragment ion) for this compound and any internal standard must be determined by infusing a standard solution into the mass spectrometer. The method should be validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, selectivity, and sensitivity.

Role in Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects, particularly in oncology, by interacting with various signaling pathways. While the specific targets of this compound are yet to be fully elucidated, the benzimidazole scaffold is a common motif in kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.

Key signaling pathways frequently modulated by benzimidazole derivatives include:

-

Receptor Tyrosine Kinase (RTK) Pathways: Many benzimidazoles inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.

-

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism. Benzimidazole derivatives can inhibit kinases within this pathway, leading to the suppression of tumor growth.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of kinases in this pathway, such as MEK and ERK, by benzimidazole compounds can lead to cell cycle arrest and apoptosis.

Representative Signaling Pathway for Benzimidazole Kinase Inhibitors

References

Methodological & Application

Application Notes and Protocols: 5-Fluoro-1-methylbenzimidazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoro-1-methylbenzimidazole and its derivatives in medicinal chemistry. The document details their synthesis, biological activities, and potential mechanisms of action, supported by experimental protocols and quantitative data.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly enhance biological activity. The methyl group at the N-1 position can further modulate the compound's properties. This document focuses on the applications of this compound and structurally similar derivatives as potential therapeutic agents.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promising activity in several therapeutic areas. The data presented below is for structurally related 5-fluoro and 5-methyl benzimidazole derivatives, which serve as a strong indicator of the potential of the target compound.

Antiproliferative Activity

The antiproliferative effects of fluoro- and methyl-substituted benzimidazoles have been evaluated against various cancer cell lines using the MTT assay.[1]

Table 1: In Vitro Antiproliferative Activity of Substituted Benzimidazole Derivatives

| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |

| ORT15 | 5-methyl, 2-(ortho-fluorophenyl) | A549 (Lung) | 0.354 | [1] |

| A498 (Kidney) | 0.354 | [1] | ||

| HeLa (Cervical) | 0.354 | [1] | ||

| A375 (Melanoma) | 0.177 | [1] | ||

| HepG2 (Liver) | 0.177 | [1] | ||

| ORT14 | 5-unsubstituted, 2-(para-fluorophenyl) | A549 (Lung) | 0.377 | [1] |

| A498 (Kidney) | 0.377 | [1] | ||

| A375 (Melanoma) | 0.377 | [1] | ||

| HeLa (Cervical) | 0.188 | [1] | ||

| HepG2 (Liver) | 0.188 | [1] |

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The presence of a methyl group at the 5-position of the benzimidazole ring has been shown to enhance antimicrobial activity.[2]

Table 2: In Vitro Antimicrobial Activity of Substituted Benzimidazole Derivatives

| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |

| 14 | 2-(m-fluorophenyl) | Bacillus subtilis | 7.81 | [2] |

| 18 | 5-methyl, 2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | [2] |

| Bacillus subtilis | 7.81 | [2] |

Potential Mechanisms of Action

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various cellular targets. While the specific mechanism of this compound is yet to be fully elucidated, several potential pathways have been identified for related compounds.

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of this compound derivatives.

Protocol for MTT Antiproliferative Assay[3][4]

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-